molecular formula C9H9F4N B13064578 (R)-2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine

(R)-2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine

Cat. No.: B13064578
M. Wt: 207.17 g/mol
InChI Key: SXXHCHHVMARHSX-MRVPVSSYSA-N
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Description

®-2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine is a chiral amine compound with significant applications in various fields of scientific research. This compound is characterized by the presence of trifluoromethyl and fluoro substituents, which impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-fluoro-2-methylbenzaldehyde.

    Formation of Intermediate: The aldehyde is then subjected to a Grignard reaction with ethylmagnesium bromide to form the corresponding alcohol.

    Introduction of Trifluoromethyl Group: The alcohol is then treated with trifluoromethyl iodide in the presence of a base to introduce the trifluoromethyl group.

    Amination: The final step involves the conversion of the intermediate to the desired amine through reductive amination using a suitable reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

®-2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The fluoro substituents can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

®-2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl and fluoro substituents enhance its binding affinity to certain enzymes and receptors, modulating their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(4-fluoro-2-methylphenyl)ethan-1-amine
  • ®-2,2,2-Trifluoro-1-(4-chloro-2-methylphenyl)ethan-1-amine
  • ®-2,2,2-Trifluoro-1-(4-fluoro-2-ethylphenyl)ethan-1-amine

Uniqueness

The presence of both trifluoromethyl and fluoro substituents in ®-2,2,2-Trifluoro-1-(4-fluoro-2-methylphenyl)ethan-1-amine imparts unique chemical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C9H9F4N

Molecular Weight

207.17 g/mol

IUPAC Name

(1R)-2,2,2-trifluoro-1-(4-fluoro-2-methylphenyl)ethanamine

InChI

InChI=1S/C9H9F4N/c1-5-4-6(10)2-3-7(5)8(14)9(11,12)13/h2-4,8H,14H2,1H3/t8-/m1/s1

InChI Key

SXXHCHHVMARHSX-MRVPVSSYSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)F)[C@H](C(F)(F)F)N

Canonical SMILES

CC1=C(C=CC(=C1)F)C(C(F)(F)F)N

Origin of Product

United States

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